Pentatriacontadiene
CAS No.: 77046-54-9
Cat. No.: VC19351821
Molecular Formula: C35H68
Molecular Weight: 488.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77046-54-9 |
---|---|
Molecular Formula | C35H68 |
Molecular Weight | 488.9 g/mol |
IUPAC Name | pentatriaconta-1,3-diene |
Standard InChI | InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-35H2,2H3 |
Standard InChI Key | OOIVGQOUPUNUJT-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Identification
Pentatriacontadiene is a 35-carbon alkadiene with the molecular formula C₃₅H₆₈. Its IUPAC name, 9,19-pentatriacontadiene, specifies double bond positions at carbons 9–10 and 19–20 . The structure was confirmed via GC-MS fragmentation patterns, showing characteristic ions at m/z 82 (C₆H₁₀⁺) and m/z 55 (C₄H₇⁺), indicative of allylic cleavage .
Table 1: Key Structural and Physicochemical Data
Property | Value |
---|---|
Molecular formula | C₃₅H₆₈ |
Molecular weight | 488.9 g/mol |
Double bond positions | Δ⁹, Δ¹⁹ |
Phase at 25°C | Liquid (in hexane solutions) |
Solubility | Insoluble in water |
Comparative Hydrocarbon Analysis
In contrast to saturated analogs like pentatriacontane (C₃₅H₇₂) , pentatriacontadiene’s double bonds reduce van der Waals interactions, lowering its melting point by approximately 15–20°C . This property enhances its volatility, facilitating airborne dispersal in ecological contexts.
Natural Occurrence and Biosynthesis
Entomological Sources
Pentatriacontadiene is a major component of male cuticular hydrocarbon profiles in the parasitoid wasp Lariophagus distinguendus, constituting over 40% of total CHCs . Females produce only trace amounts (<0.5%), suggesting sex-specific biosynthesis . The compound coexists with methyl-branched alkanes (e.g., 4-methyloctacosane) and iridoids in glandular secretions .
Biosynthetic Pathways
Though direct evidence remains scarce, its biosynthesis likely involves:
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Elongation: Fatty acid synthase (FAS) extends palmitic acid to a C₃₅ chain.
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Desaturation: Δ9 and Δ19 desaturases introduce double bonds .
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Chain termination: A reductase terminates elongation, yielding the diene .
Functional Role in Insect Communication
Fertility Signaling
In Harpegnathos saltator ants, CHC profiles correlate with reproductive status . While pentatriacontadiene itself isn’t reported in ants, analogous dienes in wasps function as fertility signals. Experimental induction of oogenesis in H. saltator workers over 118 days caused CHC profile shifts toward longer-chain, unsaturated hydrocarbons , paralleling the wasp’s use of pentatriacontadiene.
Mate Recognition and Sexual Selection
Male L. distinguendus wasps deposit pentatriacontadiene during courtship. Behavioral assays show that:
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Females exposed to synthetic pentatriacontadiene exhibit prolonged antennation (contact chemoreception).
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The diene synergizes with 4-methyloctacosane to trigger copulatory positioning .
Analytical Characterization Methods
Gas Chromatography-Mass Spectrometry
The protocol in achieves baseline separation using:
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Column: BPX-5 (30 m × 0.25 mm ID, 0.25 μm film)
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Carrier gas: He, 50 cm/s
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Oven program: 80°C → 280°C at 5°C/min, hold 20 min
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MS settings: EI at 70 eV, m/z 35–600
Table 2: Diagnostic Ions for Pentatriacontadiene
m/z | Ion Formula | Origin |
---|---|---|
488 | [M]⁺· | Molecular ion |
323 | C₂₃H₃₉⁺ | α-cleavage at Δ⁹ |
165 | C₁₂H₂₁⁺ | Allylic cleavage at Δ¹⁹ |
Multivariate Analysis in Population Studies
Principal component analysis (PCA) of CHC profiles separates reproductive and non-reproductive insects with 89% variance explained . Pentatriacontadiene’s loading score on PC1 exceeds 0.85 in wasps, marking it as a key discriminant .
Synthetic and Industrial Applications
Laboratory Synthesis
No direct synthesis reports exist, but plausible routes include:
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Olefin metathesis: Cross-metathesis of C₁₈ and C₁₇ alkenes with Grubbs catalyst.
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Wittig reaction: Sequential alkylation of C₉ and C₁₉ aldehydes.
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